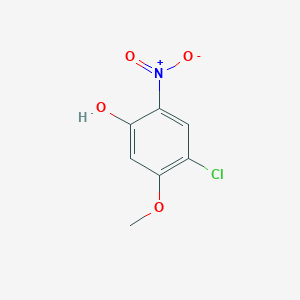

4-Chloro-5-methoxy-2-nitrophenol

Description

BenchChem offers high-quality 4-Chloro-5-methoxy-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-methoxy-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H6ClNO4 |

|---|---|

Molecular Weight |

203.58 g/mol |

IUPAC Name |

4-chloro-5-methoxy-2-nitrophenol |

InChI |

InChI=1S/C7H6ClNO4/c1-13-7-3-6(10)5(9(11)12)2-4(7)8/h2-3,10H,1H3 |

InChI Key |

BVTGNOGSGLFHGO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for Aromatic Nitration in Substituted Phenols

The introduction of a nitro group onto an aromatic ring, particularly in substituted phenols, is a fundamental electrophilic aromatic substitution reaction. masterorganicchemistry.com The reactivity and regioselectivity of this reaction are heavily influenced by the existing substituents on the phenol (B47542) ring and the choice of nitrating agent.

Phenols are highly activated substrates, and their nitration can often be achieved with dilute nitric acid. byjus.comacs.org However, to control the reaction and avoid the formation of undesired byproducts, various nitrating systems have been developed. A common method involves the use of a mixture of nitric acid and a strong acid like sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

For substituted phenols, the directing effects of the existing groups are paramount. The hydroxyl group is a strong activating group and is ortho, para-directing. When other substituents are present, their electronic and steric properties will influence the position of nitration. For instance, the nitration of phenols with electron-withdrawing groups can proceed efficiently, yielding the desired nitrated products. nih.gov

Several alternative nitrating reagents have been explored to enhance regioselectivity and yield. These include:

Metal nitrates in the presence of an acid catalyst: Yttrium nitrate (B79036) (Y(NO₃)₃·6H₂O) in glacial acetic acid and bismuth nitrate (Bi(NO₃)₃·5H₂O) have been used for the regioselective mononitration of phenols at room temperature. researchgate.net

Phase-transfer catalysts: The use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) with dilute nitric acid can lead to highly selective nitration, particularly favoring the ortho position. pjsir.orgresearchgate.net

Solid acid catalysts: Zeolites have been employed to achieve regioselective nitration of substituted aromatic compounds, often favoring the para isomer. google.com

Other nitrating systems: A mixture of sodium nitrite (B80452) (NaNO₂) and wet silica (B1680970) in the presence of oxalic acid has also been shown to be an effective system for the nitration of various phenols. researchgate.net

The choice of the specific nitration strategy depends on the desired isomer and the nature of the substituents already present on the phenolic ring.

Halogenation Approaches for Phenolic Compounds

The direct halogenation of phenols is a well-established method for introducing halogen atoms onto the aromatic ring. Due to the activating nature of the hydroxyl group, these reactions can often proceed without a Lewis acid catalyst. byjus.com

Common halogenating agents and methods include:

Elemental Halogens: Treatment of phenols with bromine in a low-polarity solvent like chloroform (B151607) can result in monobromination. byjus.com In contrast, using bromine water typically leads to the formation of polyhalogenated products, such as 2,4,6-tribromophenol. byjus.com

Hydrogen Peroxide and Hydrohalic Acids: A combination of hydrogen peroxide and a hydrohalic acid (like HCl or HBr) in a solvent such as petroleum ether can be used for the monohalogenation of activated aromatic rings with high ortho selectivity. thieme-connect.com

N-Halosuccinimides (NXS): N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are effective reagents for the halogenation of phenols. The use of a Cu-Mn spinel oxide catalyst with N-halosuccinimides can lead to high para-selectivity. researchgate.net

Electrochemical Methods: Electrochemical approaches are being developed to achieve site-selective halogenation of phenols. These methods offer the potential to control regioselectivity by manipulating reactive intermediates. europa.eu

The synthesis of chlorophenols, in particular, is significant as they are valuable intermediates in the production of various industrial chemicals. thieme-connect.com For example, 2-chloro-4-nitrophenol (B164951) can be synthesized by treating an alkaline solution of 2-chlorophenol (B165306) and sodium nitrite with acid, followed by oxidation of the resulting 4-nitroso-2-chlorophenol with nitric acid. google.com

Etherification Techniques for Methoxy (B1213986) Group Introduction

The introduction of a methoxy group onto a phenolic hydroxyl is a common transformation in organic synthesis, leading to the formation of a phenol ether. wikipedia.org

Key methods for the etherification of phenols include:

Williamson Ether Synthesis: This is a widely used method where a phenol is first deprotonated by a strong base to form a phenoxide ion. The phenoxide then acts as a nucleophile and reacts with an alkyl halide (in this case, a methyl halide) to form the corresponding ether. wikipedia.org

Reaction with Alkyl Carboxylates: Phenols can be etherified by reacting them with alkyl carboxylates in the presence of a carboxylic acid salt, such as an alkali metal, ammonium, or alkaline earth metal carboxylate. google.com

Ullmann Condensation: While typically used for the synthesis of bis-aryl ethers, this reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst. wikipedia.org

Palladium-Catalyzed Etherification: Palladium catalysts have been used to facilitate the allylic etherification of phenols with vinyl ethylene (B1197577) carbonate, demonstrating the utility of transition metal catalysis in C-O bond formation. frontiersin.org

In the context of substituted phenols, the reactivity can be influenced by the electronic nature of the other substituents on the ring. For instance, the etherification of substituted phenols with phenyl boronic acid has been shown to be effective, with phenols bearing electron-donating groups generally providing excellent yields. researchgate.net

Multi-step Synthetic Sequences for 4-Chloro-5-methoxy-2-nitrophenol Analogues

The synthesis of complex substituted phenols like 4-Chloro-5-methoxy-2-nitrophenol often requires a multi-step approach where functional groups are introduced sequentially. The order of these steps is crucial for achieving the desired substitution pattern due to the directing effects of the substituents.

For example, the synthesis of 2-chloro-4-nitrophenol can be achieved from 2-methoxy-5-nitroaniline (B165355) through a sequence involving diazotization and a Sandmeyer reaction to introduce the chlorine atom, followed by nucleophilic substitution to convert the methoxy group to a hydroxyl group. scnu.edu.cn Another route to a related compound, 4-chloro-2-methyl-5-nitrophenol, involves the nitration of a 4-chloro-2-methylphenylsulfonate intermediate, followed by the removal of the sulfonyl group. google.com

The synthesis of benzoxazoles, which are heterocyclic compounds, can start from nitrophenols. A one-pot synthesis can involve the reduction of the nitro group followed by cyclization with a carboxylic acid. researchgate.net Similarly, the synthesis of a rivastigmine-like compound involved the condensation of a carboxylic acid derived from a nitrophenol with a primary amine. mdpi.com

These examples highlight the modular nature of organic synthesis, where different reactions are combined in a logical sequence to build up molecular complexity.

Table 1: Examples of Multi-Step Synthetic Sequences for Nitrophenol Analogues

| Target Compound/Intermediate | Starting Material | Key Synthetic Steps | Reference |

|---|---|---|---|

| 2-Chloro-4-nitrophenol | 2-Methoxy-5-nitroaniline | Diazotization, Sandmeyer reaction, Nucleophilic substitution | scnu.edu.cn |

| 4-Chloro-2-methyl-5-nitrophenol | 4-Chloro-2-methylphenylsulfonate | Nitration, Removal of sulfonyl group | google.com |

| 2-Substituted Benzoxazoles | Nitrophenol and Carboxylic Acid | Reductive transfer hydrogenation, Cyclization | researchgate.net |

Continuous Flow Synthesis Applications for Phenol Intermediates

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceutical intermediates. rsc.org This approach offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and process optimization. rsc.org

The synthesis of functionalized phenols and their derivatives has been successfully adapted to continuous flow systems. For instance, a continuous-flow synthesis of functionalized phenols has been developed through the aerobic oxidation of Grignard reagents. nih.gov This method allows for a three-step, one-flow process to prepare 2-functionalized phenols. nih.gov

Furthermore, the synthesis of pharmaceutical intermediates using multi-step continuous flow processes has been demonstrated. acs.org A three-step continuous flow synthesis of 4-fluoro-2-methoxy-5-nitrophenol, an intermediate for the drug Linzagolix, has been reported, showcasing the potential for increased reaction yields and improved space-time yields compared to batch processes. researchgate.net Computational fluid dynamics (CFD) can be a valuable tool in designing and optimizing these continuous flow reactors. rsc.org

Role of 4-Chloro-5-methoxy-2-nitrophenol as a Synthetic Intermediate

Substituted nitrophenols, such as 4-Chloro-5-methoxy-2-nitrophenol, are valuable intermediates in organic synthesis. The presence of multiple functional groups—a nitro group, a chlorine atom, a methoxy group, and a phenolic hydroxyl—allows for a wide range of subsequent chemical transformations.

The nitro group can be readily reduced to an amino group, which can then participate in a variety of reactions, including diazotization, acylation, and the formation of heterocyclic rings. a2bchem.com The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, although the reactivity is influenced by the other substituents on the ring. The phenolic hydroxyl group can be etherified or esterified, and the methoxy group can potentially be cleaved to regenerate a hydroxyl group if needed.

For example, the related compound 5-methoxy-2-nitrophenol (B105146) is used as a reagent in the synthesis of more complex molecules and has been investigated for its potential biological activities. biosynth.comchemdad.com It serves as a precursor in the production of pharmaceuticals, agrochemicals, and specialty chemicals. a2bchem.com Specifically, it has been used in the synthesis of benzoxazinoids. researchgate.net The cyclization of 5-methoxy-2-nitrophenol with ethyl bromoacetate, following reduction of the nitro group, is a route to cyclic compounds. researchgate.net

Molecular Structure and Conformational Analysis

X-ray Crystallographic Investigations of Related Phenolic Derivatives

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal. Studies on compounds with similar substitution patterns, such as nitrophenols and chloronitrophenols, offer valuable insights into the likely structural features of 4-Chloro-5-methoxy-2-nitrophenol.

The crystal lattice of substituted phenols is stabilized by a variety of intermolecular forces. In related structures, such as m-nitrophenol and various co-crystals of 4-nitrophenol (B140041), hydrogen bonding is a dominant interaction. nih.goviucr.org The hydroxyl group acts as a hydrogen bond donor, while the oxygen atoms of the nitro group are frequent acceptors, leading to the formation of chains or more complex three-dimensional networks. nih.goviucr.org

Table 1: Crystallographic Data for Related Phenolic Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |

|---|---|---|---|---|

| m-Nitrophenol | Monoclinic | P21/n | Hydrogen bonding | nih.gov |

| 2,6-dichloro-4-nitrophenol | Triclinic | - | - | cambridge.org |

| Morpholine–4-nitrophenol (1/2) | Monoclinic | P21/c | N—H⋯O, O—H⋯N, O—H⋯O, C—H⋯O | iucr.org |

| 1-amino-4-methyl piperazine (B1678402) bis (4-nitrophenol) | Monoclinic | P21/n | O-H...N hydrogen bonds | researchgate.net |

| 2,1,3-Benzoselenadiazole and 4-nitrophenol Cocrystal | Monoclinic | P21/c | O–H···N hydrogen bonds, N–Se···O chalcogen bonds, π···π stacking | mdpi.com |

Phenol (B47542) itself is a planar molecule. However, the introduction of bulky substituents like nitro and methoxy (B1213986) groups can cause slight deviations from planarity. In many substituted nitrophenols, the benzene (B151609) ring remains largely planar. The nitro group is often slightly twisted out of the plane of the benzene ring. For instance, in an adduct of 4-nitrophenol, the dihedral angles between the nitro groups and the benzene rings are reported to be 3.37 (16)° and 3.14 (13)°. iucr.org In another Schiff base derivative containing a 5-chloro-2-methoxyphenyl group, the molecule is approximately planar, with a dihedral angle of just 2.40 (10)° between the two aromatic rings. researchgate.net These small deviations suggest that significant resonance stabilization occurs between the nitro group and the aromatic system. Theoretical studies confirm that the planar conformation of phenols is stabilized by the delocalization of the p-type lone pair on the oxygen atom into the π-system of the ring. rsc.org

Spectroscopic Characterization Techniques

Spectroscopy is essential for elucidating molecular structure and confirming the presence of specific functional groups.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. For 4-Chloro-5-methoxy-2-nitrophenol, characteristic absorption bands would be expected for each of its functional groups.

-OH group: A broad absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration, with its breadth indicating hydrogen bonding.

-NO₂ group: The nitro group displays two distinct stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. spectroscopyonline.comresearchgate.net

-OCH₃ group: The methoxy group would show C-H stretching vibrations around 2850-2960 cm⁻¹ and a characteristic C-O stretching band.

C-Cl group: The C-Cl stretching vibration is typically observed in the lower frequency region of the FT-IR spectrum, usually between 600 and 800 cm⁻¹.

Aromatic Ring: C-H stretching vibrations on the benzene ring appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring are found in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic.

Raman spectroscopy is a complementary technique, particularly useful for identifying nitro groups and skeletal vibrations of the aromatic ring. spectroscopyonline.comnsf.gov Studies on nitrophenol isomers have used Raman spectroscopy to distinguish between them based on characteristic peaks. spectroscopyonline.comresearchgate.net For example, Raman peaks at 1333 cm⁻¹ and 1343 cm⁻¹ have been attributed to the asymmetric stretching of the nitro group in different isomers. spectroscopyonline.com

Table 2: Typical Vibrational Frequencies for Functional Groups in Related Nitrophenols

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Ref. |

|---|---|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | 1543-1575 | FT-IR, Raman | researchgate.net |

| Nitro (-NO₂) | Symmetric Stretch | 1333-1343 | FT-IR, Raman | spectroscopyonline.comresearchgate.net |

| C-H (Aromatic) | Bending | 1106 | FT-IR | researchgate.net |

| C-H | Deformation | 1134, 1167, 1232, 1268, 1279 | Raman | spectroscopyonline.com |

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. For 4-Chloro-5-methoxy-2-nitrophenol, both ¹H and ¹³C NMR would provide key structural information.

¹H NMR: The two aromatic protons would appear as distinct singlets or doublets (depending on minor long-range coupling) in the aromatic region (typically δ 6.5-8.5 ppm). Their exact chemical shifts would be influenced by the electronic effects of the four different substituents. The electron-withdrawing nitro and chloro groups would shift nearby protons downfield (to higher ppm), while the electron-donating hydroxyl and methoxy groups would shift them upfield. The hydroxyl proton would appear as a broad singlet, and the methoxy protons as a sharp singlet around δ 3.8-4.0 ppm. mdpi.com

¹³C NMR: The six aromatic carbons would give rise to six distinct signals in the ¹³C NMR spectrum. The carbon bearing the hydroxyl group (C1) would be shifted downfield (e.g., ~154 ppm), as would the carbon attached to the nitro group (C2). mdpi.comrsc.org The carbons attached to the chloro (C4) and methoxy (C5) groups would also have characteristic shifts. The methoxy carbon itself would appear upfield, typically around 55-60 ppm. mdpi.com Data from related compounds, such as 4-chloro-2-nitrophenol (B165678) and various methoxy-substituted phenols, can be used to predict the approximate chemical shifts. mdpi.comrsc.orgchemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-Chloro-5-methoxy-2-nitrophenol based on Related Compounds

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic CH | 7.0 - 8.2 | 105 - 130 | Shifts influenced by adjacent substituents. |

| C-OH | - | ~150-155 | Downfield shift due to electronegative oxygen. |

| C-NO₂ | - | ~135-145 | Shift influenced by the nitro group. |

| C-Cl | - | ~125-130 | Shift influenced by the chloro substituent. |

| C-OCH₃ | - | ~145-150 | Downfield shift due to oxygen. |

| OCH₃ | ~3.9 | ~56-60 | Characteristic sharp singlet. |

| OH | Variable (broad) | - | Chemical shift and broadening are concentration and solvent dependent. |

Computational Chemistry and Quantum Chemical Studies

Computational methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are frequently used to complement experimental data. tandfonline.comresearchgate.net These studies can predict molecular geometries, rotational barriers, vibrational frequencies, and electronic properties with a high degree of accuracy. rsc.orgtandfonline.com

For substituted phenols, computational studies have been used to:

Determine the lowest energy conformations and the energy barriers for rotation of the hydroxyl group.

Analyze the effects of different substituents on the electronic structure of the phenol ring. rsc.orgacs.org

Calculate theoretical vibrational spectra (IR and Raman) to aid in the assignment of experimental bands. tandfonline.com

Predict NMR chemical shifts.

Investigate molecular electrostatic potential surfaces to understand sites of reactivity and intermolecular interactions. tandfonline.com

Applying these methods to 4-Chloro-5-methoxy-2-nitrophenol would allow for a detailed analysis of its structure, including the planarity of the molecule and the dihedral angles of the nitro and methoxy groups relative to the benzene ring. Such calculations would also provide insights into the electronic distribution and how the push-pull effects of the electron-donating (-OH, -OCH₃) and electron-withdrawing (-NO₂, -Cl) groups influence its properties. bohrium.com

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For substituted phenols, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to determine the optimized molecular geometry. ucc.edu.ghresearchgate.net These calculations help in understanding the bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure of the molecule.

For aromatic systems like substituted phenols, the inclusion of electron-withdrawing groups such as nitro and chloro groups, and electron-donating groups like the methoxy group, significantly influences the charge distribution and geometry of the molecule. researchgate.net In a related compound, 2-chloro-4-nitrophenol (B164951), DFT calculations have been instrumental in assigning vibrational spectra (FTIR and FT Raman) and understanding the impact of the substituents on the molecular parameters. researchgate.net The optimization of the geometry is the foundational step for all other computational analyses, including FMO, MEP, and NBO.

| Computational Parameter | Description | Typical Application for Substituted Phenols |

| Functional | Approximates the exchange-correlation energy. | B3LYP is a common hybrid functional used for organic molecules. researchgate.net |

| Basis Set | A set of functions used to build molecular orbitals. | 6-311++G(d,p) is a Pople-style basis set often used to provide a good balance of accuracy and computational cost. ucc.edu.gh |

| Geometry Optimization | Finding the minimum energy arrangement of atoms. | Determines bond lengths, bond angles, and dihedral angles of the most stable conformer. researchgate.net |

| Vibrational Frequencies | Calculation of the vibrational modes of the molecule. | Aids in the assignment of experimental FTIR and Raman spectra. researchgate.net |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity.

In studies of similar nitrophenol compounds, the HOMO-LUMO gap has been calculated using DFT. For instance, a smaller HOMO-LUMO gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For 4-Chloro-5-methoxy-2-nitrophenol, the presence of the electron-donating methoxy group and the electron-withdrawing nitro and chloro groups would significantly influence the energies of the frontier orbitals and thus its reactivity. The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

| Parameter | Significance | Typical Findings in Related Phenols |

| EHOMO | Ionization Potential (Electron Donating Ability) | In nitrophenols, the HOMO is often localized on the phenyl ring and the hydroxyl group. |

| ELUMO | Electron Affinity (Electron Accepting Ability) | The LUMO is typically distributed over the nitro group due to its strong electron-withdrawing nature. |

| Energy Gap (ΔE) | Chemical Reactivity and Stability | A smaller energy gap, as seen in some nitrophenols, indicates higher reactivity and potential for charge transfer within the molecule. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate negative potential, corresponding to electron-rich regions that are susceptible to electrophilic attack. Blue areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack. Green areas show neutral potential.

For nitrophenol derivatives, MEP analysis typically reveals negative potential around the oxygen atoms of the nitro and hydroxyl groups, making these sites potential centers for electrophilic interactions. Conversely, positive potential is often observed around the hydrogen atoms, particularly the hydroxyl proton. The MEP map of 4-Chloro-5-methoxy-2-nitrophenol would provide a clear visual representation of its reactive sites, guided by the combined electronic effects of the chloro, methoxy, and nitro substituents.

| Region on MEP Map | Color | Electrostatic Potential | Inferred Reactivity for 4-Chloro-5-methoxy-2-nitrophenol |

| Around Nitro and Hydroxyl Oxygens | Red | Negative | Likely sites for electrophilic attack and hydrogen bond accepting. |

| Around Hydroxyl Hydrogen | Blue | Positive | A likely site for nucleophilic attack and hydrogen bond donation. |

| Aromatic Ring | Green/Yellow | Neutral to Slightly Negative | General reactivity depends on the balance of substituent effects. |

Non-Linear Optical (NLO) Properties through First Hyperpolarizability Calculations

Non-Linear Optical (NLO) materials are of great interest for their potential applications in optoelectronics, such as in frequency conversion and optical switching. The first hyperpolarizability (β) of a molecule is a key indicator of its NLO activity. Molecules with large β values are considered promising candidates for NLO materials. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules.

For organic compounds, a large first hyperpolarizability is often associated with the presence of electron donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. In the case of 4-Chloro-5-methoxy-2-nitrophenol, the methoxy group acts as a donor, while the nitro group is a strong acceptor, and the phenyl ring provides the π-bridge. This donor-π-acceptor architecture is a strong indicator of potential NLO activity. Calculations on similar compounds have shown that their predicted NLO properties can be significantly greater than those of standard reference materials like urea. acs.org

| NLO Parameter | Description | Significance for 4-Chloro-5-methoxy-2-nitrophenol |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | A large dipole moment can contribute to NLO activity. |

| Linear Polarizability (α) | The linear response of the electron cloud to an electric field. | A prerequisite for hyperpolarizability. |

| First Hyperpolarizability (β) | The second-order response to an electric field, indicating NLO activity. | The donor-acceptor nature of the substituents suggests a potentially significant β value. acs.org |

Thermodynamic Parameters of Formation

The thermodynamic parameters of formation, such as enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy (S), provide valuable information about the stability and spontaneity of a compound's formation. These parameters can be calculated using statistical thermodynamics based on the vibrational frequencies obtained from DFT calculations.

For isomers of chloronitrophenol, standard molar enthalpies of formation have been determined experimentally and computationally. researchgate.net The thermodynamic properties of 4-Chloro-5-methoxy-2-nitrophenol can be similarly calculated to assess its stability relative to its constituent elements or other isomers. The change in these thermodynamic properties with temperature can also be investigated, providing insights into the compound's behavior under different conditions. acs.org For the adsorption of a related compound, 4-chloro-2-nitrophenol, thermodynamic studies have shown the process to be feasible, spontaneous, and exothermic. pjoes.com

| Thermodynamic Parameter | Description | Relevance to 4-Chloro-5-methoxy-2-nitrophenol |

| Enthalpy of Formation (ΔHf) | The heat change when one mole of a compound is formed from its elements in their standard states. | Indicates the energetic stability of the molecule. researchgate.net |

| Gibbs Free Energy of Formation (ΔGf) | The maximum reversible work that may be performed by a system at constant temperature and pressure. | A negative value indicates a spontaneous formation process. acs.org |

| Entropy (S) | A measure of the disorder or randomness of a system. | Contributes to the overall Gibbs free energy. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization.

For substituted phenols, NBO analysis reveals significant delocalization of nonbonding electrons from the oxygen of the hydroxyl and methoxy groups, as well as from the chlorine atom, into the π* orbitals of the phenyl ring. ucc.edu.ghresearchgate.net This delocalization contributes to the stability of the molecule and influences its electronic properties. In 4-Chloro-5-methoxy-2-nitrophenol, NBO analysis would elucidate the hyperconjugative interactions and charge delocalization arising from the interplay of the chloro, methoxy, and nitro groups, providing a deeper understanding of its structure and reactivity.

| NBO Interaction | Description | Expected Finding for 4-Chloro-5-methoxy-2-nitrophenol |

| π → π | Delocalization of electrons within the aromatic ring. | Confirms the aromatic character and π-conjugation. |

| n → π | Delocalization of lone pair electrons (from O, Cl) into the ring's antibonding orbitals. | Significant stabilization energy (E(2)) values would indicate strong electron donation from the methoxy and hydroxyl groups. ucc.edu.ghresearchgate.net |

| n → σ * | Delocalization of lone pair electrons into antibonding sigma orbitals. | Can indicate intramolecular hydrogen bonding and other stabilizing interactions. |

Reactivity and Mechanistic Pathways

Nucleophilic Aromatic Substitution Reactions of Halogenated Nitrophenols

Halogenated nitrophenols are known to participate in nucleophilic aromatic substitution (SNAr) reactions. The presence of strongly electron-withdrawing groups, such as a nitro group (-NO₂), is crucial for activating the aromatic ring towards nucleophilic attack. libretexts.org This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group (the halogen). libretexts.org In these positions, the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org

For instance, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with dimethylamine (B145610) occurs readily at room temperature, whereas chlorobenzene (B131634) does not react under the same conditions, demonstrating the powerful activating effect of two nitro groups. libretexts.org In a similar vein, the chlorine atom in compounds like 4-Chloro-5-methoxy-2-nitrophenol can be displaced by nucleophiles. The nitro group at the 2-position (ortho to the chlorine) activates the ring, making the chlorine atom susceptible to substitution.

A relevant example is the synthesis of a 3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate, which involved a nucleophilic aromatic substitution on a related compound, 4-chloro-5-fluoro-2-nitrophenol. mdpi.com In this synthesis, an SNAr reaction occurred where an ethoxy group replaced a fluorine atom, facilitated by the presence of a nitro group in the para position and a chlorine atom in the ortho position to the fluorine. mdpi.com This highlights the general reactivity pattern for halogenated nitrophenols in SNAr reactions.

Kinetic Studies of Aromatic Reaction Mechanisms

Kinetic studies provide quantitative insight into the reaction rates and mechanisms of aromatic compounds. For halogenated nitrophenols, kinetic analyses of SNAr reactions often reveal second-order kinetics. lookchem.com

Gas-phase reactions of related compounds have also been studied. For example, rate coefficients for the reactions of chlorine atoms with various chlorophenols and nitrophenols have been determined at atmospheric pressure and 298 K. acs.orgresearchgate.net These studies help in understanding the atmospheric chemistry and reactivity of these compounds. The table below presents kinetic data for the reaction of chlorine atoms with related phenolic compounds. acs.org

| Compound | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 2-Chlorophenol (B165306) (2ClP) | (5.9 ± 1.5) × 10⁻¹² |

| 2-Nitrophenol (B165410) (2NP) | (6.8 ± 2.3) × 10⁻¹² |

| 3-Methyl-2-nitrophenol (3M2NP) | (14.0 ± 4.9) × 10⁻¹¹ |

| 4-Methyl-2-nitrophenol (4M2NP) | (4.3 ± 1.5) × 10⁻¹¹ |

| 5-Methyl-2-nitrophenol (5M2NP) | (1.94 ± 0.67) × 10⁻¹¹ |

| 6-Methyl-2-nitrophenol (6M2NP) | (2.68 ± 0.75) × 10⁻¹¹ |

This table displays the rate coefficients for the gas-phase reaction of chlorine atoms with various substituted phenols at (298 ± 2) K. acs.org

Furthermore, studies on the decontamination of 4-chloro-2-nitrophenol (B165678) from aqueous solutions using graphene have shown that the adsorption kinetics are best described by a pseudo-second-order model. pjoes.com Thermodynamic analysis of this process revealed that the adsorption is spontaneous and exothermic. pjoes.com

Influence of Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in 4-Chloro-5-methoxy-2-nitrophenol is a direct consequence of the electronic effects of its substituents.

Nitro Group (-NO₂) : As a strong electron-withdrawing group, the nitro group deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group. libretexts.orgjst.go.jp Its presence is fundamental to the SNAr reactivity of halogenated nitrophenols. libretexts.org

Chlorine Atom (-Cl) : The chlorine atom is a halogen, which is weakly deactivating due to its inductive electron-withdrawing effect (-I), but it directs incoming electrophiles to the ortho and para positions due to its resonance electron-donating effect (+R). jst.go.jp In the context of SNAr, it serves as a good leaving group.

The combined influence of these groups creates a complex reactivity profile. For instance, in nucleophilic substitution, the strong activation by the ortho-nitro group facilitates the displacement of the chlorine atom.

Oxidation Potential Analysis of Phenolic Compounds

The oxidation potential of a phenolic compound is a measure of its susceptibility to lose electrons and undergo oxidation. This property is highly dependent on the nature and position of substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups increase it.

A study analyzing the oxidation potentials of various substituted phenols provides valuable comparative data. rsc.org While the specific oxidation potential for 4-Chloro-5-methoxy-2-nitrophenol is not listed, the data for related compounds can be used to estimate its behavior.

| Compound | pKa |

|---|---|

| Phenol (B47542) | 9.92 |

| 4-Chlorophenol (B41353) | 8.96 |

| 2-Nitrophenol | 7.17 |

| 4-Nitrophenol (B140041) | 7.07 |

| 2,4-Dinitrophenol | 3.94 |

| 4-Methoxyphenol | 10.11 |

| 2,4,6-Trichlorophenol | 5.99 |

This table presents the pKa values for a selection of substituted phenols. rsc.org The pKa is related to the ease of deprotonation, which influences the oxidation process.

The presence of the electron-withdrawing nitro and chloro groups on 4-Chloro-5-methoxy-2-nitrophenol would be expected to increase its oxidation potential relative to phenol or methoxyphenols. Conversely, the electron-donating methoxy (B1213986) group would work to decrease it.

Potential for Redox Reactions

4-Chloro-5-methoxy-2-nitrophenol has the potential to undergo both reduction and oxidation reactions.

Reduction: The nitro group is readily reducible to an amino group (-NH₂). This transformation can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst or metals like tin in acidic media. This reaction would yield 2-amino-4-chloro-5-methoxyphenol.

Oxidation: The phenolic group can be oxidized. Under certain conditions, phenolic compounds can be oxidized to form quinone derivatives. smolecule.com The degradation of chloronitrophenols can also be achieved through advanced oxidation processes like photo-Fenton reactions. researchgate.net In one study, the degradation of 2-chloro-4-nitrophenol (B164951) was investigated using a photo-Fenton-like catalyst, with maximum degradation observed at an acidic pH of 4. researchgate.net This process involves the generation of highly reactive hydroxyl radicals from the decomposition of hydrogen peroxide, which then attack the organic molecule. researchgate.net The efficiency of such degradation is pH-dependent, often being higher at a pH below the pKa of the phenolic compound. researchgate.net

Environmental Transformation and Abatement Research

Environmental Fate and Persistence of Nitrophenols and Chlorophenols

The environmental fate and persistence of nitrophenols and chlorophenols, including compounds like 4-Chloro-5-methoxy-2-nitrophenol, are governed by a combination of physical, chemical, and biological processes. These compounds are introduced into the environment through various industrial activities, including their use in the manufacturing of pesticides, dyes, and pharmaceuticals. medwinpublishers.comresearchgate.netresearchgate.netresearchgate.netnih.gov Their persistence is influenced by factors such as their chemical structure, the presence of functional groups like nitro and chloro groups, and environmental conditions. researchgate.netresearchgate.net

Nitrophenols and chlorophenols can be found in various environmental compartments, including air, water, and soil. cdc.govunl.pt In the atmosphere, their fate is determined by photolysis and physical removal processes like wet and dry deposition, with estimated atmospheric half-lives ranging from 3 to 18 days. cdc.gov In aquatic environments, these compounds may undergo evaporation, adsorb to sediment, and are subject to photolysis and biodegradation. cdc.gov The half-life of nitrophenols in freshwater can range from one to eight days, while in seawater, it can be significantly longer, from 13 to 139 days. cdc.gov The rate of biodegradation and volatility tends to decrease as the number of chlorine substituents on the phenol (B47542) ring increases, while the potential for adsorption to sediment increases.

The recalcitrant nature of many chlorinated phenols contributes to their persistence in the environment. medwinpublishers.comresearchgate.net For instance, the complete removal of 2-chlorophenol (B165306) and 4-chlorophenol (B41353) in water has been observed to take 13 to 36 days, whereas 3-chlorophenol (B135607) is more persistent. In soil, biodegradation is a key process, with the half-life of 4-nitrophenol (B140041) being approximately one to three days under aerobic conditions and about 14 days under anaerobic conditions in topsoil. cdc.gov The persistence can be much longer in subsoils. cdc.gov The presence of the nitro group, in particular, makes these compounds more resistant to degradation. researchgate.net

Photodegradation Mechanisms under Environmental Conditions

Under environmental conditions, photodegradation is a significant transformation pathway for nitrophenols and chlorophenols. unl.pt This process can occur through direct photolysis, where the compound absorbs light and undergoes a chemical change, or indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals. unl.ptuc.pt

The photodegradation of these compounds is influenced by several factors, including the wavelength of light, pH of the medium, and the presence of other substances. unl.ptscirp.org For instance, the photodegradation of p-nitrophenol is enhanced in acidic conditions. scirp.org The mechanism of photodegradation can involve several reactions such as photodissociation, photosubstitution, photooxidation, and photoreduction. unl.pt

For chlorophenols, the rate of degradation can be affected by the number of chlorine atoms on the phenolic ring, with an increase in chlorine atoms sometimes leading to a reduced degradation rate. proquest.com The primary mechanism often involves the homolytic cleavage of the C-Cl bond. scispace.com In the case of nitrophenols, photolysis under UV-C light can lead to photoionization, producing a radical cation and a hydrated electron. researchgate.net The radical cation can then deprotonate to form a phenoxyl radical, which can react with oxygen, leading to the breakdown of the benzene (B151609) ring. researchgate.net

The efficiency of photodegradation can be significantly improved by using photocatalysts such as titanium dioxide (TiO2). scirp.orgproquest.com Doping TiO2 with metals like silver has been shown to enhance the photocatalytic degradation of p-nitrophenol and chlorophenols. proquest.com

Biodegradation Pathways and Microbial Metabolism in Aquatic and Terrestrial Systems

The biodegradation of nitrophenols and chlorophenols is a critical process for their removal from aquatic and terrestrial systems. researchgate.netresearchgate.net This process relies on the metabolic activities of various microorganisms, primarily bacteria, that can utilize these compounds as a source of carbon and energy. researchgate.netnih.govnih.gov

The biodegradation of these compounds can proceed through two main routes: oxidative and reductive pathways. nih.govplos.org In the oxidative pathway, the nitro group is removed as nitrite (B80452) through oxidative hydroxylation. plos.org In the reductive pathway, the nitro group is reduced to a hydroxylamine (B1172632) or an amino group. plos.org

Several bacterial species have been identified that can degrade various chloronitrophenols. For example, Pseudomonas sp. JHN has been shown to mineralize 4-chloro-3-nitrophenol (B1362549) (4C3NP) by utilizing it as a sole carbon and energy source. nih.gov This bacterium degrades 4C3NP through the oxidative removal of the nitrite group. nih.gov Similarly, Burkholderia sp. RKJ 800 degrades 2-chloro-4-nitrophenol (B164951) (2C4NP) and utilizes it as a sole source of carbon and energy. plos.org

The presence of substituents like chlorine and nitro groups can make these compounds resistant to biodegradation. researchgate.netoup.com The addition of a single chlorine, bromine, nitro, or amino group to simple aromatic molecules can significantly increase their resistance to microbial degradation. oup.com However, microorganisms can adapt to metabolize these compounds. nih.gov For instance, phenol-adapted bacteria have been shown to oxidize various substituted phenols, although nitro- and chloro-substituted compounds are generally more difficult to oxidize. nih.gov

The environment plays a crucial role in the biodegradation process. Aerobic conditions generally favor the degradation of nitrophenols, while anaerobic conditions are necessary for the reductive dechlorination of highly chlorinated phenols. researchgate.netwho.int

Identification of Degradation Intermediates

The degradation of 4-Chloro-5-methoxy-2-nitrophenol and related compounds proceeds through various intermediate products before complete mineralization. The identification of these intermediates is crucial for understanding the degradation pathways.

During the degradation of chloronitrophenols by microorganisms, several key intermediates have been identified. For instance, the degradation of 4-chloro-3-nitrophenol by Pseudomonas sp. JHN leads to the formation of 4-chlororesorcinol (B43231) as a major metabolite. nih.gov In the degradation of 2-chloro-4-nitrophenol by Burkholderia sp. RKJ 800, chlorohydroquinone (B41787) and hydroquinone (B1673460) have been identified as major intermediates. plos.org Another pathway for 2-chloro-4-nitrophenol degradation in Burkholderia sp. SJ98 proceeds via 4-nitrophenol, 4-nitrocatechol, and 1,2,4-benzenetriol. nih.gov

The degradation of 4-chloro-2-nitrophenol (B165678) by Exiguobacterium sp. PMA results in the formation of 4-chloro-2-aminophenol and 2-aminophenol (B121084). nih.gov In some cases, biotransformation can lead to the formation of more complex molecules, such as the conversion of 4-chloro-2-nitrophenol to 5-chloro-2-methyl benzoxazole (B165842) by Bacillus species. nih.gov

Under ozonation, the degradation of 4-chloro-2-nitrophenol has been shown to produce chlorophenol as a main intermediate product. Photodegradation of 4-chloro-2-nitrophenol can involve the reduction of the nitro group to an amine and the cleavage of the methoxy (B1213986) group.

Advanced Oxidation Processes (AOPs) for Degradation in Aqueous Solutions

Advanced Oxidation Processes (AOPs) are highly effective methods for the degradation of refractory organic pollutants like nitrophenols in aqueous solutions. uwc.ac.zaresearchgate.neteeer.orgeeer.org These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of mineralizing organic compounds to carbon dioxide and water. eeer.orgeeer.org

Several AOPs have been successfully applied for the degradation of nitrophenols, including:

Fenton and Photo-Fenton Processes: The Fenton reaction, which involves the use of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂), is one of the most effective and least expensive AOPs for nitrophenol degradation. researchgate.neteeer.orgeeer.org The photo-Fenton process, which combines the Fenton reagent with UV light, can further enhance the degradation efficiency. uwc.ac.za For the degradation of 4-nitrophenol, the Fenton process has shown high degradation and mineralization rates. eeer.orgeeer.org

Ozonation: Ozonation, both alone and in combination with other oxidants like hydrogen peroxide or UV radiation, is effective in degrading nitrophenols. researchgate.net The degradation rate of 4-chloro-2-nitrophenol by ozonation increases with increasing pH, with higher efficiency observed in alkaline conditions due to the increased formation of hydroxyl radicals.

Photocatalysis: Photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) under UV irradiation is another promising AOP. researchgate.net The efficiency of this process can be influenced by factors such as catalyst dosage, initial pollutant concentration, and pH. scirp.org

Combined AOPs: Combining different AOPs can lead to synergistic effects and improved degradation efficiency. uwc.ac.za For example, combining a dielectric barrier discharge (DBD) system with a photo-Fenton process has been shown to be highly efficient in eliminating bisphenol-A and 2-nitrophenol (B165410). uwc.ac.za

AOPs have demonstrated the ability to not only degrade the parent nitrophenol compounds but also to reduce the toxicity of the resulting by-products. researchgate.netresearchgate.net

Adsorption-Based Removal Strategies for Phenolic Contaminants

Adsorption is a widely used, effective, and cost-efficient method for removing phenolic contaminants from aqueous solutions. nih.govmdpi.combohrium.comresearchgate.net The process involves the accumulation of the phenolic compounds (adsorbate) onto the surface of a solid material (adsorbent). researchgate.net

A variety of materials have been investigated as adsorbents for the removal of phenols, with activated carbon being one of the most common and effective due to its high surface area and porosity. mdpi.combohrium.com However, due to the high cost of commercial activated carbon, there is growing interest in the development of low-cost adsorbents from agricultural waste and other natural materials. mdpi.combohrium.comresearchgate.net Examples of such adsorbents include:

Rice bran ash researchgate.net

Pomegranate peel carbon nih.gov

Olive stones inderscienceonline.com

Chitosan mdpi.com

Zeolites, clay, and fly ash mdpi.com

The efficiency of the adsorption process is influenced by several factors, including the properties of the adsorbent, the initial concentration of the phenolic compound, pH of the solution, temperature, and contact time. nih.govmdpi.comresearchgate.net Generally, the removal percentage of pollutants increases with an increase in the adsorbent dosage due to the greater availability of adsorption sites. mdpi.com The pH of the solution is a critical parameter as it affects the surface charge of the adsorbent and the speciation of the phenolic compound. researchgate.net

Adsorption Isotherms and Kinetics

To understand and optimize the adsorption process, it is essential to study the adsorption isotherms and kinetics.

Adsorption Isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount of adsorbate adsorbed on the adsorbent at a constant temperature. bohrium.comnih.govacs.org Several isotherm models are used to analyze experimental data, with the Langmuir and Freundlich models being the most common. bohrium.com

The Langmuir isotherm assumes monolayer adsorption on a homogeneous surface with a finite number of identical adsorption sites. bohrium.com

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and is generally applicable for low to medium concentrations. nih.govbohrium.com

The choice of the best-fitting isotherm model depends on the specific adsorbent-adsorbate system. For example, the adsorption of phenolic compounds from olive mill wastewater onto activated carbon was well-described by the Langmuir isotherm. nih.gov In another study, the Freundlich model provided a better fit for the adsorption of 2-chlorophenol and 4-chlorophenol on rice bran ash, while the Langmuir model was better for phenol. researchgate.net

Adsorption Kinetics describe the rate of adsorption, which is crucial for designing adsorption systems. nih.gov The pseudo-first-order and pseudo-second-order models are commonly used to analyze the kinetics of adsorption. The pseudo-second-order model has been found to be suitable for describing the adsorption kinetics of phenolic compounds on various adsorbents, including activated carbon and rice bran ash. researchgate.netnih.gov

The following table provides a summary of adsorption isotherm and kinetic models for phenolic compounds on different adsorbents.

| Adsorbent | Phenolic Compound(s) | Best Fit Isotherm Model | Best Fit Kinetic Model | Reference |

|---|---|---|---|---|

| Activated Carbon | Phenolic compounds from olive mill wastewater | Langmuir | Pseudo-second-order | nih.gov |

| Rice Bran Ash | Phenol | Langmuir | Pseudo-second-order | researchgate.net |

| Rice Bran Ash | 2-chlorophenol, 4-chlorophenol | Freundlich | Pseudo-second-order | researchgate.net |

| Pomegranate Peel Ash | Phenol | Freundlich | Not specified | nih.gov |

| Activated Olive Stones | Total phenol from olive mill wastewater | Langmuir | Pseudo-second-order | inderscienceonline.com |

Research on the environmental transformation and abatement of 4-Chloro-5-methoxy-2-nitrophenol through nanomaterial-based adsorption is currently unavailable in peer-reviewed scientific literature.

Extensive searches for scholarly articles and research data concerning the use of nanomaterials as adsorbents for the specific chemical compound, 4-Chloro-5-methoxy-2-nitrophenol, have yielded no relevant results. While there is a significant body of research on the adsorption of similar nitrophenol compounds, such as 4-Chloro-2-nitrophenol (4C2NP), onto various nanomaterials, this information is not directly applicable to the specified subject due to structural and chemical differences between the isomers.

The precise arrangement of the chloro, methoxy, and nitro functional groups on the phenol ring in 4-Chloro-5-methoxy-2-nitrophenol dictates its unique chemical properties, including its polarity, solubility, and potential interactions with adsorbent surfaces. Therefore, research findings related to other isomers cannot be extrapolated to accurately describe the adsorption behavior of this specific compound.

Consequently, the generation of a detailed, informative, and scientifically accurate article on the role of nanomaterials as adsorbents for 4-Chloro-5-methoxy-2-nitrophenol, including data tables and specific research findings as requested, is not possible at this time. Further empirical research is required to investigate the efficacy of various nanomaterials in the environmental transformation and abatement of this particular compound.

Analytical Methodologies for Characterization in Research Matrices

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatography is a cornerstone for separating 4-Chloro-5-methoxy-2-nitrophenol from related compounds, byproducts, or degradation products. This separation is fundamental for accurate purity assessment and for creating a detailed impurity profile.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds. ucdavis.edutheseus.fi For substituted nitrophenols, reversed-phase HPLC (RP-HPLC) is a common approach, typically utilizing a C18 column. researchgate.netresearchgate.netchem-soc.si The separation is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.

While specific HPLC methods for 4-Chloro-5-methoxy-2-nitrophenol are not extensively detailed in publicly available literature, methods for analogous compounds provide a strong basis for its analysis. For instance, the analysis of nitrophenol isomers often employs a mobile phase consisting of an aqueous buffer (like an acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector, which can identify compounds based on their specific absorbance wavelengths. theseus.firesearchgate.net For enhanced sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with mass spectrometry (LC-MS). acs.org

A study on related oxadiazole analogues involved purity assessment by HPLC, recording the chromatogram at a wavelength of 210 nm, which demonstrated a high purity level for the synthesized compounds. mdpi.com This suggests that UV detection at lower wavelengths could be effective for 4-Chloro-5-methoxy-2-nitrophenol.

Table 1: Illustrative HPLC Parameters for Analysis of Related Phenolic Compounds

| Parameter | Typical Setting | Rationale/Comment |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Standard for separation of moderately polar to nonpolar compounds like substituted phenols. researchgate.netchem-soc.si |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., acetate) | The organic/aqueous ratio is adjusted for optimal separation (isocratic or gradient elution). researchgate.netresearchgate.net |

| Detection | UV/PDA (e.g., 210 nm, 254 nm, or max absorbance wavelength) | Allows for quantification and purity checks based on light absorbance. mdpi.com |

| Flow Rate | 0.3 - 3 mL/min | Adjusted based on column dimensions and desired analysis time. researchgate.netacs.org |

| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC. acs.org |

Advanced detection methods, such as coulometric detection, have also been applied to the analysis of various phenolic compounds, offering high sensitivity without the need for derivatization. sci-hub.box

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like substituted phenols. mdpi.comchula.ac.th Samples are typically vaporized and injected into a capillary column where they are separated based on their boiling points and interaction with the stationary phase. epa.gov For phenols, which can be polar, derivatization is sometimes employed to increase volatility and improve peak shape. epa.gov

Research on the retention indices of substituted phenols provides specific and relevant data for the GC analysis of compounds structurally similar to 4-Chloro-5-methoxy-2-nitrophenol. A study refined the retention index values for 5-methoxy-2-nitrophenol (B105146) on a non-polar stationary phase (5%-phenyl-polymethylsiloxane), which is crucial for accurate compound identification in complex mixtures. mdpi.comdntb.gov.uaresearchgate.net

GC is frequently coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for definitive identification. mdpi.comepa.gov The United States Environmental Protection Agency (EPA) Method 8041A describes the analysis of various phenols using capillary column GC. epa.gov

Table 2: GC-MS Parameters Used for Analysis of a Structurally Related Compound (5-methoxy-2-nitrophenol)

| Parameter | Setting | Source |

| GC Instrument | Chromatek Crystal 5000 | mdpi.com |

| Stationary Phase | 5%-phenyl-polymethylsiloxane (e.g., CP-Sil 8 CB) | mdpi.com |

| Injector Temperature | 200 °C | mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Ion Source Temperature | 200 °C | mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.com |

| Mass Scan Range | 40–600 m/z | mdpi.com |

This data indicates that a standard non-polar column with a temperature programming method is effective for the separation of methoxy-nitrophenols. mdpi.com

Mass Spectrometry for Molecular Identification and Metabolite Tracking

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of 4-Chloro-5-methoxy-2-nitrophenol. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it allows for the definitive identification of the compound even in complex biological or environmental samples. mdpi.comnih.govepa.gov

In a study on the metabolism of the closely related compound 4-chloro-2-nitrophenol (B165678) (4C2NP) by an Exiguobacterium sp., GC-MS was used to identify the metabolites. nih.gov The bacterium was found to degrade 4C2NP into intermediates such as 4-chloro-2-aminophenol and 2-aminophenol (B121084), demonstrating the power of MS in tracking biotransformation pathways. nih.gov

Another study focused on the characterization of 32 different nitroaromatic compounds (NACs), including nitrophenols and methoxy-nitrophenols, using GC-MS after a derivatization step. nih.gov Both Electron Ionization (EI) and Chemical Ionization (CI) were used. The EI spectra were characterized by strong molecular ions ([M]⁺) or ions corresponding to the loss of a methyl group ([M-15]⁺), while the CI spectra showed prominent [M+H]⁺ ions, which are crucial for confirming the molecular weight. nih.gov This systematic approach allows for the confident identification of unknown nitroaromatic compounds.

For non-volatile or thermally fragile derivatives, Electrospray Ionization (ESI) coupled with LC-MS is often the method of choice. acs.orgmdpi.com In the synthesis of related phenol (B47542) analogues, ESI-MS was used to confirm the molecular mass of the final products, observing the protonated molecule [M+1]⁺ and the characteristic isotopic peak [M+3]⁺ due to the presence of a chlorine atom. mdpi.com

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a straightforward and accessible method for the quantitative analysis of aromatic compounds that possess a chromophore, such as 4-Chloro-5-methoxy-2-nitrophenol. This technique measures the absorbance of light at a specific wavelength by the analyte in a solution.

For quantitative analysis of phenols in complex mixtures, derivatization reactions are often employed to generate a colored product that can be measured in the visible region, minimizing interference from other UV-absorbing compounds. tandfonline.comjuniperpublishers.com The 4-aminoantipyrine (B1666024) (4-AAP) method is a classic example, where phenols react with 4-AAP in the presence of an oxidizing agent (like potassium ferricyanide) at an alkaline pH to form a colored dye. juniperpublishers.com However, this method is known to have limitations, as it does not permit the detection of many para-substituted phenols. ucdavis.edu

Another approach involves using nitrophenols themselves as chromogenic agents for the determination of other substances. semanticscholar.org More advanced spectrophotometric techniques may involve multivariate analysis, such as partial least squares (PLS), to resolve highly overlapping spectra of multiple analytes in a mixture without prior separation. analchemres.org A study on binary mixtures of 2-nitrophenol (B165410) and 4-nitrophenol (B140041) demonstrated successful simultaneous quantification using this chemometric approach. analchemres.org

In a study synthesizing novel Schiff bases, UV-Vis absorption spectra were recorded in methanol to study the optical properties of the compounds, indicating that direct spectrophotometry in an organic solvent is a viable characterization method. rsc.org

Research on Derivatives and Structural Analogues

Synthesis and Characterization of Substituted 4-Chloro-5-methoxy-2-nitrophenol Derivatives

The synthesis of derivatives based on the 4-chloro-2-nitrophenol (B165678) core structure is a multistep process that allows for the introduction of various functional groups, leading to a diverse range of analogues. A common synthetic strategy begins with the nitration of a corresponding chlorophenol. For instance, the synthesis of 4-chloro-2-nitrophenol can be achieved through the nitration of 4-chlorophenol (B41353) using a mixture of nitric acid and sulfuric acid. mdpi.com This foundational compound can then be further modified.

One key transformation is the reduction of the nitro group to an amino group. The reduction of 4-chloro-2-nitrophenol in the presence of tin (Sn) and hydrochloric acid (HCl) yields 2-amino-4-chlorophenol (B47367). mdpi.com This amino derivative serves as a versatile intermediate for creating a wider array of substituted compounds.

Further derivatization can be exemplified by the synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. mdpi.com This process involves several steps starting from the 2-amino-4-chlorophenol intermediate. The synthesis and characterization data for a representative derivative, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, are detailed below. mdpi.com

Table 1: Synthesis and Characterization Data for a 4-Chloro-2-nitrophenol Derivative

| Compound Name | Yield | Melting Point (°C) | Analytical Data |

|---|

Data sourced from a study on related oxadiazole analogues. mdpi.com

Similarly, the synthesis of other halogenated nitrophenol derivatives, such as 5-chloro-4-fluoro-2-nitrophenol, has been reported. mdpi.com This synthesis involves the nitration of 3-chloro-4-fluorophenol. mdpi.com

Structure-Reactivity Relationships in Related Nitrophenols and Chlorophenols

The reactivity of phenolic compounds, including nitrophenols and chlorophenols, is significantly influenced by their molecular structure. The nature and position of substituents on the aromatic ring dictate the electronic and steric properties of the molecule, which in turn affect its reaction rates and mechanisms.

Studies on the electrochemical oxidation of substituted phenols have shown that phenols with electron-withdrawing substituents, such as nitro (-NO₂) and chloro (-Cl) groups, generally exhibit higher reaction rates than those with electron-donating substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups. acs.org The Hammett constants, which quantify the electron-donating or -withdrawing character of substituents, have been used to establish linear relationships with the reaction rates of para- and meta-substituted phenols. acs.org For instance, the degradation rate of monosubstituted nitrophenols was found to follow the order: o-nitrophenol > p-nitrophenol > m-nitrophenol > phenol (B47542). acs.org

The microbial transformation of phenols also demonstrates clear structure-activity relationships. Research on the transformation of a series of para-substituted phenols by Pseudomonas putida revealed that the rate constants correlated well with the van der Waal's radii of the substituents. asm.org This suggests that steric factors play a crucial role in the microbial oxidation of these compounds to their corresponding catechols. asm.org

Table 2: Microbial Transformation Rate Constants for p-Substituted Phenols

| Compound | Second-Order Rate Constant (liter · organism⁻¹ · h⁻¹) |

|---|---|

| p-Cyanophenol | (1.5 ± 0.99) x 10⁻¹⁴ |

Data from a study on the microbial transformation of phenols. asm.org

Furthermore, investigations into the oxidation of phenols by manganese oxides indicate that the organic structure is a primary factor influencing the reaction mechanism. rsc.org For example, while various isomeric substitutions like -COOH, -NO₂, and -Cl are all electron-withdrawing, halogens can have unique interactions with the aromatic pi-bond system, affecting the rate-limiting step of the reaction. rsc.org

Investigation of Schiff Bases Incorporating Related Substituted Phenolic Moieties

Schiff bases, characterized by the azomethine (-C=N-) group, are a significant class of compounds synthesized through the condensation of primary amines with carbonyl compounds. eajournals.org Substituted phenols are frequently used as precursors in the synthesis of Schiff bases, imparting specific properties to the resulting molecules. These compounds are of interest due to their coordination chemistry and diverse biological activities. eajournals.orgnih.govscirp.org

The synthesis of Schiff bases from substituted phenolic aldehydes and various amines is a well-established process. eajournals.orgmdpi.com For example, salicylaldehyde (B1680747) and its derivatives can react with compounds like 2-aminophenol (B121084) to form Schiff bases that can act as ligands for transition metal ions. scirp.org The presence of a hydroxyl group ortho to the azomethine group often leads to the formation of an intramolecular hydrogen bond, which contributes to the stability of the Schiff base. mdpi.com

The characterization of these Schiff bases typically involves spectroscopic methods such as NMR and FT-IR. In the ¹H NMR spectrum, the proton of the azomethine group gives a characteristic singlet, while the hydroxyl proton also shows a distinct signal. nih.gov In ¹³C NMR spectra, the carbon of the azomethine group is also readily identifiable. nih.gov

Table 3: Spectroscopic Data for a Phenolic Schiff Base

| Compound Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|

Data range compiled from studies on various phenolic Schiff bases. nih.gov

The structural diversity of the phenolic and amine precursors allows for the fine-tuning of the properties of the resulting Schiff bases. bohrium.com

Exploration of Hybrid Molecules Incorporating 4-Chloro-5-methoxy-2-nitrophenol Fragments

The concept of creating hybrid molecules involves combining two or more distinct pharmacophores or structural motifs into a single molecule. This approach is employed to develop new compounds with potentially enhanced or novel properties. The 4-chloro-2-nitrophenol scaffold, after suitable modification, can serve as a building block for such hybrid molecules.

An example of this approach is the synthesis of hybrid molecules that incorporate a 4-chloro-2-aminophenol moiety (derived from 4-chloro-2-nitrophenol) and a 1,3,4-oxadiazole (B1194373) ring. mdpi.com The synthesis of these hybrids involves the initial reduction of the nitrophenol to an aminophenol, followed by a series of reactions to build and attach the heterocyclic oxadiazole component.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-5-methoxy-2-nitrophenol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis can be optimized using nitroaromatic precursors and selective functionalization. For example, chlorination and methoxylation steps may involve reagents like thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ in dichloromethane (DCM) with catalysts such as DMF. Temperature control (e.g., 0–50°C) and solvent choice (e.g., benzene vs. DCM) significantly affect selectivity. Post-reaction purification via recrystallization or column chromatography is critical for isolating high-purity products .

Q. How can researchers resolve spectral data contradictions (e.g., NMR or IR) arising from structural isomerism or impurities?

- Methodological Answer : Use advanced spectroscopic techniques like 2D NMR (COSY, HSQC) to distinguish between positional isomers (e.g., nitro and methoxy group orientation). High-resolution mass spectrometry (HRMS) and hyphenated methods (LC-MS) can identify impurities. Cross-referencing with databases (e.g., NIST) and synthetic controls (e.g., pure standards) aids in resolving ambiguities .

Q. What purification strategies are recommended for isolating 4-chloro-5-methoxy-2-nitrophenol from complex reaction mixtures?

- Methodological Answer : Liquid-liquid extraction with chlorinated solvents (e.g., DCM) effectively separates polar nitroaromatics. Silica gel chromatography using gradient elution (hexane/ethyl acetate) resolves closely related derivatives. For thermally stable compounds, vacuum sublimation may improve purity. Analytical HPLC with UV detection (e.g., λ = 254 nm) monitors separation efficiency .

Advanced Research Questions

Q. How does the electronic nature of substituents (e.g., nitro, methoxy) influence the reactivity of 4-chloro-5-methoxy-2-nitrophenol in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The nitro group (-NO₂) is a strong electron-withdrawing group, activating the aromatic ring for NAS at ortho/para positions. Methoxy (-OCH₃) exerts an electron-donating resonance effect, directing substitution to meta positions. Competitive pathways can be studied via kinetic experiments (e.g., varying nucleophile concentration) and DFT calculations to map charge distribution .

Q. What strategies are effective for designing derivatives of 4-chloro-5-methoxy-2-nitrophenol with enhanced bioactivity or material properties?

- Methodological Answer : Functionalize the phenol group via esterification or etherification to modulate solubility and bioavailability. Introduce sulfonic acid groups for increased hydrophilicity or fluorinated substituents for thermal stability. Biological activity can be screened using in vitro assays (e.g., enzyme inhibition), while material properties are assessed via DSC (thermal stability) and cyclic voltammetry (redox behavior) .

Q. How can researchers evaluate the environmental stability and degradation pathways of 4-chloro-5-methoxy-2-nitrophenol under varying pH and light conditions?

- Methodological Answer : Conduct accelerated degradation studies using UV-Vis spectroscopy to monitor absorbance changes under controlled light exposure. HPLC-MS identifies degradation products (e.g., quinones or chlorinated byproducts). Hydrolysis kinetics at different pH levels (1–14) reveal acid/base-catalyzed pathways. Ecotoxicity assays (e.g., Daphnia magna) assess environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.